Cas no 338778-59-9 (5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile)
![5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile structure](https://ja.kuujia.com/images/noimg.png)
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile
-
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI79173-1g |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI79173-5mg |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI79173-10mg |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI79173-1mg |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI79173-500mg |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00916705-1g |
5-[(E)-2-(Dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile |
338778-59-9 | 90% | 1g |
¥4193.0 | 2023-04-07 |
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile 関連文献
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrileに関する追加情報
5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile: A Comprehensive Overview
The compound with CAS No 338778-59-9, known as 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this molecule is characterized by a thiazole ring system with substituents that include a dimethylaminoethenyl group, a sulfanyl group attached to a 4-methylphenylmethyl moiety, and a cyano group.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield but also enhanced the purity of the final product, making it more suitable for high-end applications. The thiazole ring serves as a versatile scaffold, allowing for further functionalization to tailor the molecule's properties for specific uses.
The dimethylaminoethenyl group in the molecule contributes to its electronic properties, making it an attractive candidate for applications in electronic materials and optoelectronics. Researchers have explored its potential as a building block for organic semiconductors, where its ability to modulate charge transport properties is highly valued. Additionally, the sulfanyl group attached to the 4-methylphenylmethyl moiety enhances the molecule's stability and solubility, which are critical factors in its practical applications.
In terms of biological applications, studies have shown that this compound exhibits moderate to high activity against certain enzymes and cellular targets. For instance, recent research has highlighted its potential as an inhibitor of kinase enzymes, which are key players in various disease pathways such as cancer and inflammation. The cyano group in the molecule plays a crucial role in modulating its bioactivity by influencing both its lipophilicity and hydrogen bonding capabilities.
The synthesis of this compound involves a multi-step process that typically starts with the preparation of intermediate thiazole derivatives. Key steps include the formation of the thiazole ring through sulfur-based cyclization reactions and subsequent functionalization to introduce the desired substituents. The use of protecting groups and selective deprotection strategies ensures the precision required for constructing such a complex molecule.
From an environmental perspective, there is growing interest in understanding the ecological footprint of this compound. Researchers are investigating its biodegradation pathways under various conditions to ensure that its use does not pose significant risks to ecosystems. Preliminary findings suggest that under aerobic conditions, the molecule undergoes gradual degradation, primarily through oxidative cleavage of the thiazole ring.
In conclusion, 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile (CAS No 338778-59-9) represents a cutting-edge example of modern organic synthesis with diverse applications across multiple disciplines. Its unique structural features make it a valuable tool for advancing research in materials science, pharmacology, and environmental chemistry.
338778-59-9 (5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile) Related Products
- 3854-02-2(2-Pyrrolidinone,1-[4-(dimethylamino)-2-butyn-1-yl]-)
- 379239-63-1(N,N'-bis(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanediamide)
- 2229141-56-2(tert-butyl 2-(1-cyano-1-methylethyl)morpholine-4-carboxylate)
- 2077926-27-1(2-Chloro-4-ethynylbenzonitrile)
- 2229632-91-9(3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)
- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)
- 142963-69-7(Acyclovir L-Leucinate)
- 642995-16-2((1S,2S)-2-(Naphthalene-2,3-dicarboximido)cyclohexanecarboxylic Acid)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 2308482-70-2((3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)




